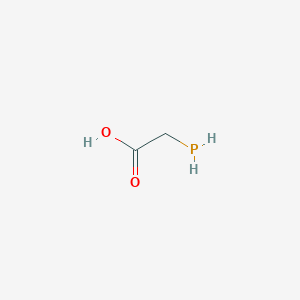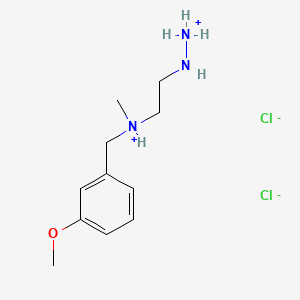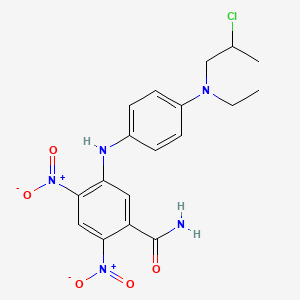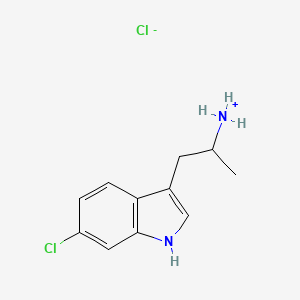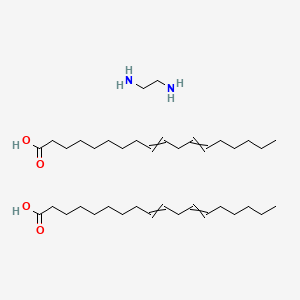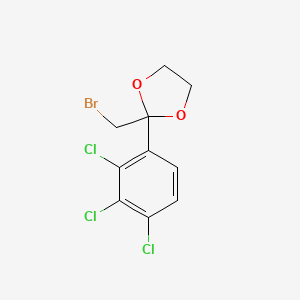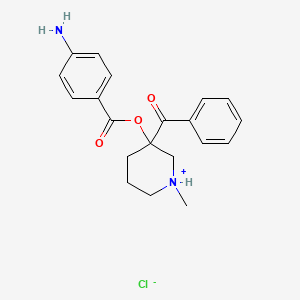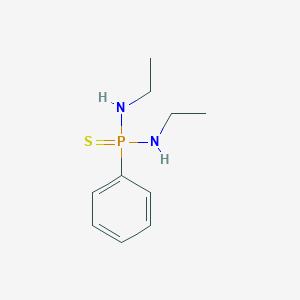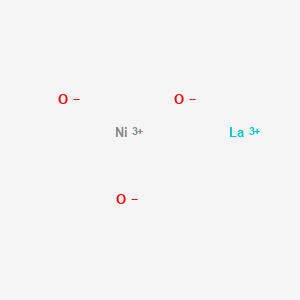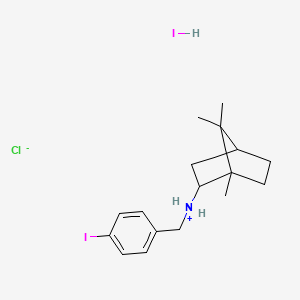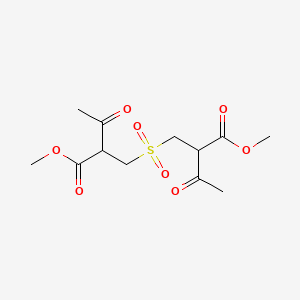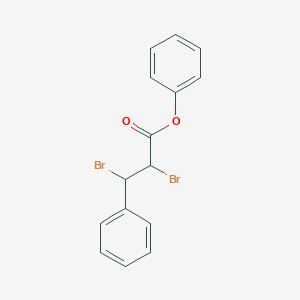
Phenyl 2,3-dibromo-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the carboxyl group is esterified with a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product is then isolated by filtration and purified by washing with cold dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 2,3-dibromo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-diphenylpropanoate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 2,3-diphenylpropanoate.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,3-dibromo-3-phenylpropanoate is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Phenyl 2,3-dibromo-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. This reactivity is exploited in biochemical assays and drug development .
Vergleich Mit ähnlichen Verbindungen
Phenyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:
2,3-Dichloro-3-phenylpropanoic acid: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid: Similar structure with an additional methoxy group.
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a phenyl ester group
Uniqueness: The presence of bromine atoms in this compound makes it more reactive compared to its chloro and methoxy derivatives. This reactivity is beneficial in various chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
40326-95-2 |
|---|---|
Molekularformel |
C15H12Br2O2 |
Molekulargewicht |
384.06 g/mol |
IUPAC-Name |
phenyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H |
InChI-Schlüssel |
ZAXQJVJMPQUZSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)OC2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


